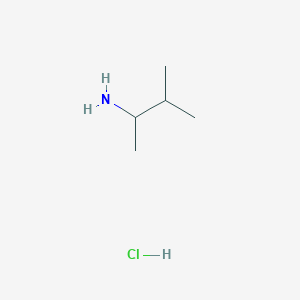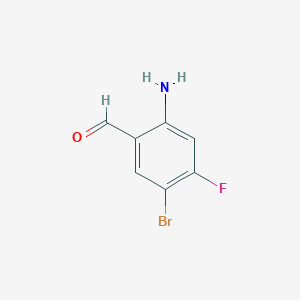
2-Amino-5-bromo-4-fluorobenzaldehyde
Übersicht
Beschreibung
“2-Amino-5-bromo-4-fluorobenzaldehyde” is a chemical compound that is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Synthesis Analysis
The synthesis of “this compound” involves reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . The nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation has also been shown .Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using infrared (IR) spectroscopy and density functional theory (DFT) . The compound’s crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the fluorine in the compound can be replaced via oxidation reaction . Additionally, due to the aldehyde group, the compound can be used to make a variety of Schiff base compounds through a condensation reaction .Wirkmechanismus
Target of Action
Similar compounds such as 2-bromo-5-fluorobenzaldehyde have been used as precursors for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors .
Mode of Action
It’s known that benzylic halides typically react via sn1 or sn2 pathways, depending on their substitution . The compound may undergo similar reactions due to its structural similarity to benzylic halides .
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction , which may suggest potential biochemical pathways.
Result of Action
It’s known that 2-bromo-5-fluorobenzaldehyde can be used in the synthesis of dihydrobenzoxaboroles , suggesting potential molecular transformations.
Action Environment
It’s known that the compound is stable at room temperature , suggesting some degree of environmental stability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-5-bromo-4-fluorobenzaldehyde in lab experiments is its high reactivity. It can react with various biomolecules, making it a useful tool for studying various biological processes. However, its high reactivity can also be a limitation, as it can react with unintended biomolecules, leading to nonspecific effects.
Zukünftige Richtungen
There are many future directions for the use of 2-Amino-5-bromo-4-fluorobenzaldehyde in scientific research. One direction is the development of new fluorescent probes for the detection of various biomolecules. Another direction is the development of new pharmaceuticals and agrochemicals based on the structure of this compound. Additionally, further studies are needed to understand the mechanism of action and biological effects of this compound.
In conclusion, this compound is a highly reactive aldehyde that has been widely used in scientific research. It has various scientific research applications, including the synthesis of various compounds, as well as the detection of various biomolecules. However, further studies are needed to fully understand its mechanism of action and biological effects.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-4-fluorobenzaldehyde has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a fluorescent probe for the detection of various biomolecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-5-bromo-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCCEQPONQYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

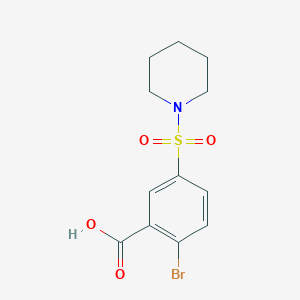
![1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea](/img/structure/B3259132.png)
![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)
![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)

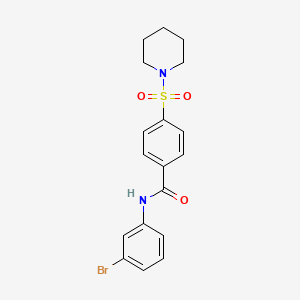

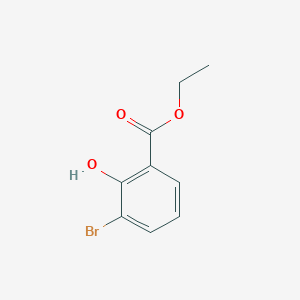
![4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3259186.png)
![3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3259201.png)
![2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate](/img/structure/B3259206.png)

